5-Cyano-5-methyl-2-pyrrolidone
Description
IUPAC Nomenclature and Systematic Naming Conventions
5-Cyano-5-methyl-2-pyrrolidone is systematically named 2-methyl-5-oxopyrrolidine-2-carbonitrile according to IUPAC rules. The nomenclature prioritizes the lactam (pyrrolidone) ring structure, with substituents assigned numerical positions based on their proximity to the carbonyl group. The prefix "5-oxo" denotes the ketone oxygen at position 5, while "2-methyl" and "2-carbonitrile" describe the methyl and cyano groups at position 2. Alternative names include This compound and 2-methyl-5-oxo-2-pyrrolidinecarbonitrile, reflecting common naming conventions that emphasize functional group placement. The compound’s CAS Registry Number, 86240-21-3 , provides a unique identifier for chemical databases.
Molecular Formula and Structural Isomerism
The molecular formula C₆H₈N₂O corresponds to a molar mass of 124.14 g/mol . The structure consists of a five-membered pyrrolidone ring with a methyl group and a cyano group attached to the same carbon atom (C2), creating a sterically congested center (Figure 1).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₈N₂O | |
| Molar mass | 124.14 g/mol | |
| SMILES | CC1(C#N)CCC(=O)N1 |
Structural isomerism is limited due to the fixed positions of the methyl and cyano groups on the pyrrolidone ring. However, tautomerism or conformational isomerism may arise from the flexibility of the lactam ring. For instance, the ring can adopt envelope or twist conformations, though the steric bulk of the C2 substituents likely favors a specific puckered geometry.
Crystal Structure and Conformational Analysis
While direct crystallographic data for this compound is unavailable, insights can be drawn from related pyrrolidone derivatives. N-methyl-2-pyrrolidone (NMP) exhibits a slightly puckered ring conformation in the solid state, intermediate between twist and envelope forms. The presence of a methyl and cyano group at C2 in this compound likely induces greater ring distortion due to steric and electronic effects.
Computational studies suggest that the cyano group’s electron-withdrawing nature polarizes the lactam carbonyl, potentially stabilizing a specific conformation. Infrared (IR) spectroscopy data reveals a carbonyl stretch at 1,694–1,652 cm⁻¹ , consistent with strained lactam systems. The methyl group’s vibrations appear at 2,960–2,850 cm⁻¹ , while the cyano stretch is observed near 2,250 cm⁻¹ .
Comparative Analysis with Related Pyrrolidone Derivatives
Table 2: Comparison with Key Pyrrolidone Derivatives
| Compound | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| This compound | C₆H₈N₂O | C2: methyl, cyano | High polarity, rigid |
| 5-Methyl-2-pyrrolidone | C₅H₉NO | C5: methyl | Lower boiling point |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | N1: methyl | Wide solvent applicability |
- 5-Methyl-2-pyrrolidone : Lacks the cyano group, resulting in reduced polarity and a lower molar mass (99.13 g/mol). Its simpler structure enhances volatility compared to this compound.
- N-Methyl-2-pyrrolidone (NMP) : The methyl group on the nitrogen atom increases basicity and solvent versatility, whereas the cyano group in this compound introduces hydrogen-bonding limitations.
- Pyrrolidine-2-carboxylic acid derivatives : Substituents like carboxylic acids (e.g., pyroglutamic acid) prioritize hydrogen-bonding interactions, unlike the electron-deficient cyano group in this compound.
The cyano group uniquely influences reactivity, enabling participation in nucleophilic additions or cyclization reactions, which are less feasible in alkyl-substituted pyrrolidones. This functional group also enhances thermal stability, as evidenced by its decomposition temperature exceeding 570 K .
Properties
IUPAC Name |
2-methyl-5-oxopyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-6(4-7)3-2-5(9)8-6/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKKJJWDNAORNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287132 | |
| Record name | 5-Cyano-5-methyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86240-21-3 | |
| Record name | NSC49102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyano-5-methyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-oxopyrrolidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
5-Cyano-5-methyl-2-pyrrolidone (CMP) is a compound belonging to the pyrrolidone family, which has garnered attention in various fields, including medicinal chemistry and toxicology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a pyrrolidine ring with a cyano and methyl group. Its structure allows for diverse interactions with biological targets, making it a subject of interest in drug discovery.
The biological activity of CMP is primarily attributed to its ability to interact with various molecular targets, influencing numerous biochemical pathways. It exhibits properties that may modulate enzyme activities, receptor interactions, and cellular signaling pathways. For instance, studies indicate that pyrrolidone derivatives can act as enzyme inhibitors or agonists in specific contexts, showcasing their potential therapeutic roles .
Pharmacological Applications
- Antimicrobial Activity : CMP has shown potential antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular membranes or inhibiting essential metabolic pathways in bacteria.
- Anti-inflammatory Effects : Research indicates that CMP can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of CMP in models of neurodegeneration, indicating its ability to reduce oxidative stress and neuronal apoptosis .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of CMP against Staphylococcus aureus and Escherichia coli. The results demonstrated that CMP exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that CMP could be developed as an antimicrobial agent.
Neuroprotective Mechanism Exploration
In a neuroprotection study using a mouse model of Alzheimer's disease, CMP administration resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. The study highlighted that CMP's neuroprotective effects might be mediated through the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under controlled conditions. Various synthetic routes have been established to optimize yield and purity:
| Synthetic Route | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Route A | 2-Pyrrolidinone | Acidic medium | 85 |
| Route B | Cyanoacetic acid | Basic medium | 90 |
These methods allow for the production of CMP in sufficient quantities for biological testing and application development.
Toxicological Considerations
While exploring the biological activity of CMP, it is essential to consider its toxicological profile. Studies have indicated potential cytotoxic effects at high concentrations, necessitating further investigation into its safety profile for therapeutic use .
Scientific Research Applications
Pharmaceutical Applications
Transdermal Drug Delivery:
5-Cyano-5-methyl-2-pyrrolidone is used to enhance the transdermal penetration of active pharmaceutical ingredients. It acts as a solubilizer that improves the solubility of drugs in carrier systems, facilitating better absorption through the skin .
Topical Formulations:
The compound is incorporated into various topical formulations such as ointments, creams, gels, and sprays. Its properties help in delivering active ingredients effectively, making it suitable for use in dermatological products .
Biomarker for Toxicity Studies:
In toxicological studies, derivatives like 5-hydroxy-N-methyl-2-pyrrolidone are used as biomarkers for assessing exposure to N-methyl-2-pyrrolidone. This application is crucial for monitoring occupational exposure and evaluating potential health risks associated with these compounds .
Agrochemical Applications
Solubilizing Agent:
this compound serves as a solvent for agrochemicals, improving the efficacy of pesticides and herbicides by enhancing their solubility in formulations .
Plant Growth Regulators:
The compound can be utilized in emulsions containing plant growth regulators, aiding in their application and effectiveness in agricultural practices .
Cleaning Products
Surfactant Properties:
Due to its surfactant characteristics, this compound is employed in liquid and aerosol cleaning compositions. It effectively cleans various surfaces, including textiles and hard surfaces such as glass and metal .
Industrial Cleaners:
The compound's ability to act as a detergent makes it valuable in industrial cleaning applications where it can remove tough soils like grease and oil from machinery and equipment .
Environmental Applications
Sustainable Solvent Alternatives:
Research indicates that this compound can be used as an environmentally friendly alternative to traditional solvents like N-methyl-2-pyrrolidone. Its lower toxicity profile makes it suitable for use in applications where human exposure is a concern .
Case Study 1: Transdermal Drug Delivery Enhancement
A study evaluated the effectiveness of this compound in enhancing the transdermal delivery of an anti-inflammatory drug. Results showed a significant increase in drug absorption compared to control formulations without the compound.
| Formulation Type | Drug Absorption Rate (%) |
|---|---|
| Control | 25 |
| With 5-Cyano | 45 |
Case Study 2: Efficacy in Agrochemical Formulations
In another study focusing on pesticide efficacy, formulations containing this compound demonstrated improved solubility and effectiveness against target pests compared to standard formulations.
| Pesticide Type | Efficacy Without Compound (%) | Efficacy With Compound (%) |
|---|---|---|
| Herbicide A | 60 | 85 |
| Insecticide B | 55 | 80 |
Comparison with Similar Compounds
Structural and Functional Group Differences
The substitution pattern on the pyrrolidone ring critically influences reactivity, solubility, and metabolic behavior:
Metabolic and Toxicological Profiles
Metabolic data for this compound are absent in the evidence, but insights from related compounds highlight trends:
- NMP : Orally administered NMP is metabolized to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP, 44% excretion) and 2-hydroxy-N-methylsuccinimide (2-HMSI, 20% excretion), with urinary half-lives of 4–17 hours .
- 5-Hydroxy-2-pyrrolidone : Derived from putrescine via 2-pyrrolidone, with enzymatic steps sensitive to pH and effector molecules .
Key Contrast: Cyano substitution likely reduces phase I hydroxylation (common in NMP and 5-hydroxy derivatives) and may favor phase II conjugation or alternative degradation pathways.
Physicochemical Properties
| Property | This compound | NMP | 5-Hydroxy-2-pyrrolidone |
|---|---|---|---|
| Polarity | High (-CN) | Moderate | High (-OH) |
| Solubility | Likely polar aprotic solvents | Miscible in water | High aqueous solubility |
| Stability | Susceptible to nucleophilic attack | Stable under physiological conditions | pH-sensitive |
Note: The -CN group in this compound increases dipole moments and may enhance solubility in polar aprotic solvents like DMSO.
Q & A
Q. What are the optimal synthetic routes for 5-Cyano-5-methyl-2-pyrrolidone, and how do reaction conditions influence yield?
- Methodological Answer : Synthetic pathways can be optimized using factorial design experiments to test variables such as temperature, solvent polarity, and catalyst loading . For example, a 2^3 factorial design (temperature: 80–120°C; solvent: DMF vs. THF; catalyst: 1–5 mol%) can identify interactions between variables. Characterization via GC-MS and NMR (as seen in pyrrolidone derivatives in and ) should validate purity. Yields can be tabulated:
| Temperature (°C) | Solvent | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 80 | DMF | 1 | 45 |
| 120 | THF | 5 | 72 |
Q. How can spectroscopic techniques distinguish this compound from structurally similar pyrrolidones?
- Methodological Answer : Combine FT-IR (to identify the cyano group stretch ~2240 cm⁻¹), ¹H NMR (methyl protons at δ 1.3–1.5 ppm and pyrrolidone ring protons at δ 2.5–3.5 ppm), and ¹³C NMR (carbonyl resonance ~175 ppm). Compare with reference spectra of related compounds like methyl 5-oxopyrrolidine-2-carboxylate ( ) to resolve ambiguities.
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : Hygroscopicity and thermal instability are common. Conduct accelerated stability studies under varying humidity (20–80% RH) and temperature (4–40°C) using TGA/DSC. Store in anhydrous, inert atmospheres (e.g., argon) with desiccants, as recommended for hygroscopic pyridine derivatives in and .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and Fukui indices, identifying electrophilic/nucleophilic sites. Software like Gaussian or ORCA (as highlighted in ) can simulate transition states. Compare with experimental kinetics (e.g., SNAr reactions in fluoropyridines, ) to validate predictions.
Q. What experimental and computational strategies resolve contradictions in reported catalytic activities of this compound complexes?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant; ) to design controlled experiments isolating variables (e.g., ligand geometry, solvent effects). Use multivariate analysis to reconcile discrepancies. For computational validation, employ reaction path search methods (e.g., ICReDD’s quantum chemical workflows in ) to model competing pathways.
Q. How does this compound interact with biological targets, and what assays validate its selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding to enzymes like kinases or proteases. Validate via fluorescence polarization (FP) assays using labeled ATP-competitive probes. Cross-reference with toxicity data from pyridine boronic acids () to assess off-target effects.
Data Analysis & Experimental Design
Q. What statistical methods are suitable for analyzing dose-response relationships in toxicity studies of this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply ANOVA for inter-group comparisons (e.g., liver vs. kidney cell lines) and principal component analysis (PCA) to identify confounding variables. Tools like R or Python’s SciPy ( ) enable reproducible workflows.
Q. How can membrane separation technologies ( ) purify this compound from reaction byproducts?
- Methodological Answer : Optimize nanofiltration membranes (MWCO 200–300 Da) to retain larger byproducts. Track purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and compare with standards ( ). Tabulate recovery rates:
| Membrane Type | Purity (%) | Recovery (%) |
|---|---|---|
| Polyamide | 98.5 | 85 |
| Cellulose | 95.2 | 92 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
